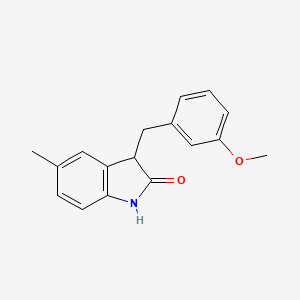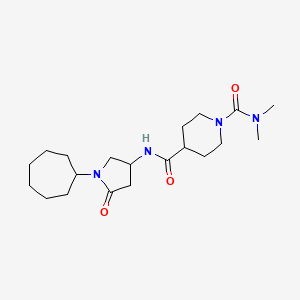
3-(3-methoxybenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methoxybenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK-3 inhibitor, which refers to its ability to inhibit glycogen synthase kinase-3 (GSK-3) activity.
Mecanismo De Acción
The mechanism of action of 3-(3-methoxybenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one involves the inhibition of GSK-3 activity. GSK-3 is a serine/threonine kinase that is involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK-3 activity has been shown to promote cell survival, reduce inflammation, and improve insulin sensitivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-methoxybenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one have been extensively studied in various disease models. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Inhibition of GSK-3 activity has been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines. It has also been shown to promote cell survival by activating the Akt signaling pathway and reducing the expression of pro-apoptotic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-methoxybenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one in lab experiments include its specificity towards GSK-3 inhibition, its ability to cross the blood-brain barrier, and its low toxicity. However, its limitations include its poor solubility in aqueous solutions, its instability in acidic conditions, and its potential off-target effects.
Direcciones Futuras
There are several future directions for the study of 3-(3-methoxybenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one. These include the development of more potent and selective GSK-3 inhibitors, the investigation of its therapeutic potential in other diseases such as Parkinson's disease and Huntington's disease, and the exploration of its mechanism of action in more detail.
Conclusion
In conclusion, 3-(3-methoxybenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ability to inhibit GSK-3 activity has been shown to have beneficial effects in various diseases such as cancer, Alzheimer's disease, diabetes, and bipolar disorder. However, further research is needed to fully understand its mechanism of action and to develop more potent and selective GSK-3 inhibitors.
Métodos De Síntesis
The synthesis method of 3-(3-methoxybenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one involves the reaction of 3-methoxybenzaldehyde and 5-methyl-1,3-dihydro-2H-indol-2-one in the presence of a base catalyst such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is obtained through purification using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-(3-methoxybenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, diabetes, and bipolar disorder. It acts as a GSK-3 inhibitor, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 activity has been shown to have beneficial effects in various diseases.
Propiedades
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-5-methyl-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-11-6-7-16-14(8-11)15(17(19)18-16)10-12-4-3-5-13(9-12)20-2/h3-9,15H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGFPZCNXLLBDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{5-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B6125520.png)
![3-cyclobutyl-4-(2-methoxyquinolin-3-yl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6125524.png)
![(3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone](/img/structure/B6125533.png)
![3,5-di-tert-butyl-4-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6125538.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide](/img/structure/B6125543.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-2-methylpropanamide](/img/structure/B6125549.png)
![1-benzyl-4-(3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6125553.png)
![2-(4-iodophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B6125559.png)
![4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione](/img/structure/B6125571.png)

![2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone](/img/structure/B6125599.png)
![1,1'-[(4-biphenylylmethyl)imino]di(2-propanol)](/img/structure/B6125612.png)

![N-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6125627.png)